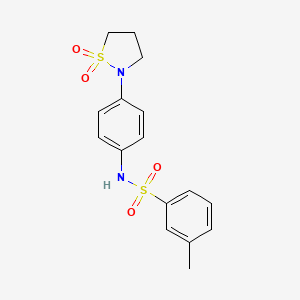

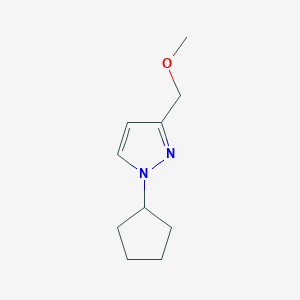

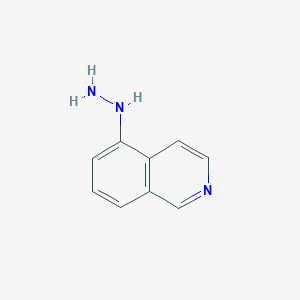

![molecular formula C12H11N5 B2554428 N-[(吡啶-4-基)甲基]吡唑并[1,5-a]吡嗪-4-胺 CAS No. 1989277-07-7](/img/structure/B2554428.png)

N-[(吡啶-4-基)甲基]吡唑并[1,5-a]吡嗪-4-胺

货号 B2554428

CAS 编号:

1989277-07-7

分子量: 225.255

InChI 键: GBCVDIVUYHQQFZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring .

Synthesis Analysis

A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one has been reported . The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been systematized according to the method to assemble the pyrazolopyridine system . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has also been introduced .Molecular Structure Analysis

The molecular structure of this compound is related to the fusion of a pyrazine ring with an imidazole ring . The structure of 1H-pyrazolo[3,4-b]pyridines has been analyzed in detail .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include propargyl-allene isomerization followed by amidation . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .科学研究应用

合成和表征

- 已合成和表征了吡唑衍生物,包括与N-[(吡啶-4-基)甲基]吡唑并[1,5-a]吡嗪-4-胺相关的衍生物,显示出潜在的抗肿瘤、抗真菌和抗细菌性质。合成涉及羟甲基吡唑衍生物与一级胺的反应,导致具有显著生物活性的化合物,对乳腺癌和微生物具有重要作用 (Titi et al., 2020)。

药物发现

- 已确定N-取代衍生物为JmjC组蛋白去甲基酶的有效抑制剂,这是一类参与表观遗传调控的酶。这些化合物表现出细胞渗透性,并抑制特定组蛋白标记的去甲基化,表明它们在癌症治疗中的实用性 (Bavetsias et al., 2016)。

绿色化学

- 已开发了在水中微波辅助合成羰基吡唑并[3,4-b]吡啶衍生物的方法,展示了一种环保的合成N-融合杂环的方法。这种方法强调了绿色化学原则在制备复杂分子中的重要性 (Polo et al., 2017)。

未来方向

属性

IUPAC Name |

N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c1-4-13-5-2-10(1)9-15-12-11-3-6-16-17(11)8-7-14-12/h1-8H,9H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCVDIVUYHQQFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNC2=NC=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2554345.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide](/img/structure/B2554346.png)

![5-((4-(tert-butyl)phenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2554360.png)

![4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid](/img/structure/B2554361.png)

![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2554364.png)